molecular formula C17H8BrF3N2O2S B11145975 11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B11145975
M. Wt: 441.2 g/mol
InChI Key: KIYGKBUJTSBLBC-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one can be achieved through a multi-step synthetic route. One common method involves the reaction of a keto acid with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction results in the formation of the tricyclic core structure, which can then be further functionalized to introduce the bromophenyl, hydroxyl, and trifluoromethyl groups.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one include:

These compounds share similar tricyclic structures and functional groups but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of a bromophenyl group, a hydroxyl group, and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H8BrF3N2O2S

Molecular Weight

441.2 g/mol

IUPAC Name

11-(4-bromophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

InChI

InChI=1S/C17H8BrF3N2O2S/c18-8-3-1-7(2-4-8)10-5-9(17(19,20)21)13-14-15(26-16(13)22-10)11(24)6-12(25)23-14/h1-6H,(H2,23,24,25)

InChI Key

KIYGKBUJTSBLBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)Br

Origin of Product

United States

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